7-(Benzyloxy)-4-chloro-5-methoxycoumarin

Beschreibung

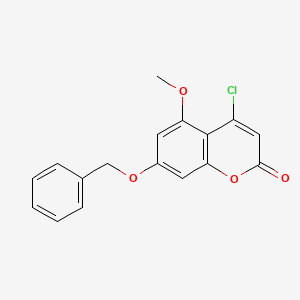

Structure

3D Structure

Eigenschaften

Molekularformel |

C17H13ClO4 |

|---|---|

Molekulargewicht |

316.7 g/mol |

IUPAC-Name |

4-chloro-5-methoxy-7-phenylmethoxychromen-2-one |

InChI |

InChI=1S/C17H13ClO4/c1-20-14-7-12(21-10-11-5-3-2-4-6-11)8-15-17(14)13(18)9-16(19)22-15/h2-9H,10H2,1H3 |

InChI-Schlüssel |

OKJUZELNBPLDIZ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=CC2=C1C(=CC(=O)O2)Cl)OCC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

The Structural Anatomy and Synthetic Utility of 7-(Benzyloxy)-4-chloro-5-methoxycoumarin

Executive Summary

In the realm of medicinal chemistry and chemical biology, the coumarin scaffold (2H-chromen-2-one) is a privileged pharmacophore. Specifically, 7-(Benzyloxy)-4-chloro-5-methoxycoumarin represents a highly specialized, modular intermediate. It is engineered not as a final therapeutic agent, but as a versatile building block for synthesizing fluorogenic enzyme probes, cross-coupled fluorophores, and target-specific enzyme inhibitors.

This whitepaper deconstructs the chemical logic behind this specific substitution pattern, detailing its physicochemical properties, synthetic pathways, and standard operating procedures for downstream functionalization.

Structural Anatomy & Physicochemical Properties

To understand the utility of 7-(Benzyloxy)-4-chloro-5-methoxycoumarin, one must analyze the causality behind its specific substituents. Each functional group serves a distinct chemical or biological purpose, creating a push-pull electronic system that dictates its reactivity.

Substituent Logic

-

The Coumarin Core: Provides the baseline photophysical properties (UV absorption and fluorescence) and the rigid planar structure necessary for binding into narrow enzyme pockets (e.g., Cytochrome P450 active sites).

-

4-Chloro Group (-Cl): Acts as the primary electrophilic hub. The lactone carbonyl at C2 withdraws electron density from the C4 position, making the carbon-chlorine bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

-

5-Methoxy Group (-OCH3): An electron-donating group (EDG). Via resonance (+M effect), it pushes electron density into the ring. While this slightly dampens the electrophilicity of the C4 position, it critically red-shifts the excitation and emission spectra of the final fluorophore, minimizing background autofluorescence in biological assays.

-

7-Benzyloxy Group (-OBn): Serves a dual purpose. Synthetically, it is a robust protecting group for the highly fluorescent 7-hydroxyl moiety. Biologically, it is a lipophilic recognition motif for xenobiotic-metabolizing enzymes. Cleavage of this group unmasks the fluorophore, making it a classic "pro-probe" architecture .

Quantitative Data Summary

Table 1: Physicochemical Identity

| Property | Value |

|---|---|

| IUPAC Name | 7-benzyloxy-4-chloro-5-methoxychromen-2-one |

| Molecular Formula | C17H13ClO4 |

| Molecular Weight | 316.7 g/mol |

| PubChem CID | 166609714 |

| Scaffold | 2H-chromen-2-one |

Table 2: Substituent Functionality Matrix

| Position | Substituent | Chemical Function | Biological / Assay Application |

|---|---|---|---|

| C4 | Chloro (-Cl) | Electrophile for SNAr / Cross-coupling | Attachment point for target-binding moieties |

| C5 | Methoxy (-OCH3) | Electron Donating Group (+M) | Red-shifts fluorescence emission; steric tuning |

| C7 | Benzyloxy (-OBn) | Hydroxyl protecting group; Lipophilic | CYP450 recognition site; masks fluorescence |

Synthesis Methodology

The de novo synthesis of 4-chlorocoumarins relies on the conversion of a 4-hydroxycoumarin tautomer into a reactive chloride. The tautomeric equilibrium of 4-hydroxycoumarin heavily favors the enol form. Phosphorus oxychloride (POCl3) is utilized as both a chlorinating and dehydrating agent, converting the 4-hydroxyl group into a dichlorophosphate intermediate, which is subsequently displaced by a chloride ion .

Workflow for the de novo synthesis of 7-(Benzyloxy)-4-chloro-5-methoxycoumarin.

Downstream Reactivity: SNAr Functionalization

The primary utility of this compound is its ability to undergo Nucleophilic Aromatic Substitution (SNAr). Because the C4 position is activated by the adjacent lactone, nucleophiles (such as secondary amines or thiols) can attack the C4 carbon, forming a stabilized Meisenheimer complex before the chloride leaving group is expelled.

Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

Standard Operating Procedure: Amine Functionalization via SNAr

This protocol outlines a self-validating system for synthesizing a 4-amino substituted coumarin derivative.

Reagents Required:

-

7-(Benzyloxy)-4-chloro-5-methoxycoumarin (1.0 eq)

-

Secondary Amine (e.g., Piperidine) (1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Preparation & Solvation: In an oven-dried round-bottom flask purged with Argon, dissolve the coumarin intermediate in anhydrous DMF to achieve a 0.1 M concentration.

-

Causality: DMF is a polar aprotic solvent. It lacks acidic protons, preventing hydrogen bonding with the nucleophile, thereby maximizing the nucleophile's reactivity and stabilizing the polar Meisenheimer transition state.

-

-

Base Addition: Add DIPEA (2.0 eq) to the solution.

-

Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl generated during the substitution, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

-

-

Nucleophile Addition: Dropwise add the secondary amine (1.5 eq) at room temperature.

-

Thermal Activation: Heat the reaction mixture to 80–100 °C.

-

Causality: While the C4 position is activated, the +M effect of the 5-methoxy group pushes electron density into the ring, raising the activation energy required for chloride displacement. Thermal energy is required to overcome this barrier.

-

-

In-Process Monitoring: Monitor the reaction progress via LC-MS or TLC (Eluent: Hexane/EtOAc 7:3). The reaction is complete when the starting material mass (m/z 317) is fully replaced by the product mass.

-

Quenching & Workup: Cool the mixture to room temperature and quench with ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify the crude product via silica gel column chromatography.

Applications in Chemical Biology: CYP450 Probes

Once functionalized at the C4 position, the 7-benzyloxy group becomes the focal point for biological application. Coumarins with 7-benzyloxy or 7-alkoxy substitutions are widely utilized as fluorogenic substrates for Cytochrome P450 (CYP) enzymes, particularly isoforms like CYP3A4 and CYP1A2 .

The benzyloxy group masks the intrinsic fluorescence of the coumarin. When the CYP enzyme oxidizes the benzylic carbon, it forms an unstable hemiacetal. This intermediate spontaneously collapses, releasing benzaldehyde and unmasking the highly fluorescent 7-hydroxycoumarin, allowing for real-time, quantitative fluorescence monitoring of enzyme kinetics.

Cytochrome P450-mediated oxidative debenzylation yielding a fluorescent reporter.

References

An In-depth Technical Guide to the Physicochemical Properties of 7-(Benzyloxy)-4-chloro-5-methoxycoumarin

This guide provides a comprehensive overview of the physicochemical properties of 7-(Benzyloxy)-4-chloro-5-methoxycoumarin, a substituted coumarin derivative of interest to researchers, scientists, and drug development professionals. Drawing upon established principles of organic chemistry and analytical techniques, this document outlines the predicted characteristics of this molecule and provides detailed experimental protocols for their empirical determination.

Introduction

Coumarins are a class of naturally occurring and synthetic benzopyrone compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The specific substitutions on the coumarin scaffold significantly influence their physicochemical properties and pharmacological effects[3][4]. 7-(Benzyloxy)-4-chloro-5-methoxycoumarin incorporates several key functional groups: a benzyloxy group at the 7-position, a chloro group at the 4-position, and a methoxy group at the 5-position. These substitutions are expected to modulate the molecule's electronic properties, solubility, and interactions with biological targets. The presence of the chlorine atom, for instance, can enhance biological activity, while the benzyloxy and methoxy groups can influence solubility and metabolic stability[5][6][7].

Predicted Physicochemical Properties

Based on the analysis of structurally related coumarin derivatives, the following table summarizes the predicted physicochemical properties of 7-(Benzyloxy)-4-chloro-5-methoxycoumarin.

| Property | Predicted Value/Characteristic | Rationale and Comparative Data |

| Molecular Formula | C₁₇H₁₃ClO₄ | Based on the chemical structure. |

| Molecular Weight | 316.74 g/mol | Calculated from the molecular formula. |

| Melting Point | 150 - 180 °C | Substituted coumarins often exhibit melting points in this range. For example, 3-benzyl-5,7-dimethoxy-4-methylcoumarin has a melting point of 166-168 °C[8]. The presence of the chloro and benzyloxy groups is expected to result in a relatively high melting point due to increased molecular weight and potential for intermolecular interactions. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); sparingly soluble in non-polar solvents (e.g., hexane); poorly soluble in water. | The coumarin core and the aromatic benzyloxy group contribute to its hydrophobicity. However, the ether linkages and the carbonyl group provide some polarity, enhancing solubility in polar organic solvents. This is a common characteristic of many coumarin derivatives[1]. |

| Appearance | White to off-white crystalline solid | Many purified coumarin derivatives are crystalline solids[8]. |

Spectroscopic Characterization

The structural elucidation of 7-(Benzyloxy)-4-chloro-5-methoxycoumarin relies on a combination of spectroscopic techniques. The predicted spectral data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

¹H NMR Spectroscopy

The expected chemical shifts (δ) in the ¹H NMR spectrum are as follows:

| Proton(s) | Predicted Chemical Shift (ppm) | Rationale |

| H-3 | 6.3 - 6.6 | The proton at the C3 position of the coumarin ring typically appears as a singlet in 4-substituted coumarins[9]. |

| H-6, H-8 | 6.8 - 7.2 | These aromatic protons on the coumarin ring will likely appear as doublets, with their exact shifts influenced by the neighboring methoxy and benzyloxy groups. |

| Methoxy (-OCH₃) | 3.8 - 4.0 | The singlet for the methoxy group protons is expected in this region. |

| Benzylic (-OCH₂Ph) | 5.1 - 5.3 | The benzylic protons will appear as a singlet. |

| Phenyl (-C₆H₅) | 7.3 - 7.5 | The five protons of the phenyl ring will appear as a multiplet. |

¹³C NMR Spectroscopy

The predicted chemical shifts in the ¹³C NMR spectrum provide further structural confirmation:

| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale |

| C=O (C-2) | 158 - 162 | The carbonyl carbon of the lactone ring is typically found in this downfield region[10][11]. |

| C-3 | 110 - 115 | |

| C-4 | 145 - 150 | The carbon bearing the chloro group. |

| C-5 | 155 - 160 | The carbon attached to the methoxy group. |

| C-6 | 100 - 105 | |

| C-7 | 160 - 165 | The carbon attached to the benzyloxy group. |

| C-8 | 95 - 100 | |

| C-4a, C-8a | 110 - 155 | Quaternary carbons of the fused ring system. |

| Methoxy (-OCH₃) | 55 - 60 | |

| Benzylic (-OCH₂Ph) | 70 - 75 | |

| Phenyl (-C₆H₅) | 127 - 137 | Aromatic carbons of the benzyl group. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| C=O (Lactone) | 1700 - 1750 | Stretching[12][13] |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-O (Ether) | 1050 - 1250 | Stretching |

| C-Cl | 600 - 800 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern. The expected molecular ion peak [M]⁺ would be observed at m/z 316 and an isotopic peak [M+2]⁺ at m/z 318 with an intensity of approximately one-third of the [M]⁺ peak, characteristic of a molecule containing one chlorine atom.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of coumarin derivatives is characterized by bands arising from π-π* transitions within the aromatic system[3][14]. For 7-(Benzyloxy)-4-chloro-5-methoxycoumarin, absorption maxima are expected in the range of 320-360 nm[15][16][17]. The exact position of the absorption maximum will be influenced by the solvent polarity.

Experimental Protocols

The following section provides detailed methodologies for the synthesis and physicochemical characterization of 7-(Benzyloxy)-4-chloro-5-methoxycoumarin.

Synthesis Workflow

A plausible synthetic route for 7-(Benzyloxy)-4-chloro-5-methoxycoumarin can be envisioned starting from a suitably substituted phenol via a Pechmann condensation, followed by chlorination and benzylation steps[18][19].

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. distantreader.org [distantreader.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. 13C-NMR Data from Coumarins from Moraceae Family [scirp.org]

- 11. scribd.com [scribd.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]

Solubility Profile of 7-(Benzyloxy)-4-chloro-5-methoxycoumarin in Organic Solvents: A Methodological Framework

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Understanding 7-(Benzyloxy)-4-chloro-5-methoxycoumarin

Coumarin derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1] The core benzopyrone structure is a versatile scaffold in medicinal chemistry, with substitutions on the ring system modulating its biological and physicochemical properties.[2] The subject of this guide, 7-(Benzyloxy)-4-chloro-5-methoxycoumarin, is a synthetic derivative with several key structural features that are anticipated to influence its solubility:

-

Coumarin Core: A bicyclic aromatic system that provides a degree of hydrophobicity.

-

Benzyloxy Group at C7: This bulky, non-polar group will likely enhance solubility in non-polar organic solvents.

-

Chloro Group at C4: An electron-withdrawing group that can influence the molecule's overall electronic distribution and potential for intermolecular interactions.

-

Methoxy Group at C5: A moderately polar group that may contribute to solubility in solvents of intermediate polarity.

Given these features, a systematic evaluation of its solubility in a range of organic solvents is essential for its advancement in drug discovery and development, impacting formulation, route of administration, and ultimately, therapeutic efficacy.

Foundational Principles: Predicting Solubility

The age-old chemical maxim "like dissolves like" serves as a fundamental starting point for predicting solubility.[3] This principle is governed by the polarity of both the solute and the solvent. A qualitative prediction of the solubility of 7-(Benzyloxy)-4-chloro-5-methoxycoumarin in various organic solvents can be hypothesized based on solvent polarity.

Table 1: Predicted Solubility of 7-(Benzyloxy)-4-chloro-5-methoxycoumarin Based on Solvent Polarity

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | High | The large, non-polar benzyloxy group and the aromatic coumarin core are expected to interact favorably with non-polar solvents. |

| Moderately Polar Aprotic | Dichloromethane, Ethyl Acetate, Tetrahydrofuran (THF) | High to Moderate | These solvents can engage in dipole-dipole interactions and are generally good solvents for a wide range of organic compounds.[4][5] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents have strong dipole moments and can dissolve a wide array of compounds. DMSO, in particular, is a powerful solvent for many organic molecules.[5][6] |

| Polar Protic | Methanol, Ethanol | Moderate | The potential for hydrogen bonding with the methoxy group and the ether linkage of the benzyloxy group may afford some solubility. However, the overall non-polar character of the molecule may limit high solubility.[4] |

Experimental Determination of Solubility: A Self-Validating Protocol

The shake-flask method is the gold standard for determining equilibrium solubility and is a conceptually straightforward approach.[5][7] The following protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment

-

7-(Benzyloxy)-4-chloro-5-methoxycoumarin (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Experimental Protocol

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid 7-(Benzyloxy)-4-chloro-5-methoxycoumarin to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.[5] The time to reach equilibrium should be determined empirically by taking measurements at various time points (e.g., 12, 24, 36, and 48 hours) to ensure the concentration has plateaued.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the samples.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.[8] A standard calibration curve must be prepared using solutions of known concentrations of 7-(Benzyloxy)-4-chloro-5-methoxycoumarin in the same solvent.

-

Causality Behind Experimental Choices

-

Excess Solid: The presence of undissolved solute is a visual confirmation that the solution is saturated and in equilibrium with the solid phase.

-

Constant Temperature: Solubility is temperature-dependent.[9] Maintaining a constant temperature is crucial for obtaining reproducible results.

-

Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium. An insufficient equilibration time will result in an underestimation of the solubility.

-

Filtration: This step is essential to prevent undissolved solid particles from being carried over into the sample for analysis, which would lead to an overestimation of the solubility.

-

Validated Analytical Method: The accuracy of the solubility measurement is directly dependent on the accuracy of the method used for quantification.

Visualization of the Experimental Workflow

Caption: Workflow for the determination of solubility using the shake-flask method.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table, expressing the solubility in units of mg/mL and molarity (mol/L).

Table 2: Experimentally Determined Solubility of 7-(Benzyloxy)-4-chloro-5-methoxycoumarin at 25°C (Hypothetical Data)

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (M) |

| Hexane | 1.88 | Value | Value |

| Toluene | 2.38 | Value | Value |

| Dichloromethane | 8.93 | Value | Value |

| Ethyl Acetate | 6.02 | Value | Value |

| Acetone | 20.7 | Value | Value |

| Acetonitrile | 37.5 | Value | Value |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Value | Value |

| Methanol | 32.7 | Value | Value |

| Ethanol | 24.5 | Value | Value |

Note: The values in this table are placeholders and must be determined experimentally.

The results should be interpreted in the context of the solvent's properties and the structural features of the solute. A correlation between solubility and solvent polarity should be discussed. Any deviations from the expected trend should be analyzed, considering specific solute-solvent interactions such as hydrogen bonding or pi-stacking.

Conclusion

This guide provides a comprehensive methodological framework for determining the solubility profile of 7-(Benzyloxy)-4-chloro-5-methoxycoumarin in organic solvents. By adhering to the principles of sound experimental design and employing a self-validating protocol, researchers can generate accurate and reliable solubility data. This information is paramount for the rational design of formulations and for advancing our understanding of the physicochemical properties of this promising coumarin derivative.

References

- Synthesis, characterization and spectroscopic properties of water soluble coumarins substituted with oligomeric alkoxy functions. RSC Publishing.

- Physics-Based Solubility Prediction for Organic Molecules.

- Synthesis, characterization and spectroscopic properties of water soluble coumarins substituted with oligomeric alkoxy functions. RSC Publishing.

- How to determine the solubility of a substance in an organic solvent ?

- Compound solubility measurements for early drug discovery.

- Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.

- Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies.

- Coumarins Synthesis and Transformation via C–H Bond Activ

- solubility and stability of Coumarin-C2-exo-BCN. BenchChem.

- Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents.

- Determination and correlation of solubility and solution thermodynamics of coumarin in different pure solvents.

- Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents. New Journal of Chemistry (RSC Publishing).

- Solubility and stability of 4-(chloromethyl)-7-hydroxycoumarin in various solvents. BenchChem.

- 7-Methoxycoumarin | CAS 531-59-9. Selleck Chemicals.

Sources

- 1. Synthesis, characterization and spectroscopic properties of water soluble coumarins substituted with oligomeric alkoxy functions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. chem.ws [chem.ws]

- 4. Synthesis, characterization and spectroscopic properties of water soluble coumarins substituted with oligomeric alkoxy functions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. lifechemicals.com [lifechemicals.com]

- 9. researchgate.net [researchgate.net]

Spectral Elucidation of 7-(Benzyloxy)-4-chloro-5-methoxycoumarin: A Technical Guide for Researchers

An In-depth Analysis of Predicted NMR and IR Spectral Data for a Novel Coumarin Derivative

This technical guide provides a detailed spectroscopic analysis of 7-(Benzyloxy)-4-chloro-5-methoxycoumarin, a substituted coumarin derivative of interest in medicinal chemistry and drug development. Due to the absence of published experimental spectra for this specific molecule, this guide presents a comprehensive prediction and interpretation of its ¹H NMR, ¹³C NMR, and IR spectra. This analysis is grounded in the fundamental principles of spectroscopy and supported by comparative data from structurally related coumarin analogues.

The coumarin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticoagulant, antibacterial, and antitumor properties. The specific substitutions on the 7-(Benzyloxy)-4-chloro-5-methoxycoumarin molecule—a benzyloxy group at C7, a chlorine atom at C4, and a methoxy group at C5—are anticipated to modulate its physicochemical and biological properties. Understanding the precise chemical structure through spectroscopic methods is a critical first step in its further development.

Molecular Structure and Key Features

The molecular structure of 7-(Benzyloxy)-4-chloro-5-methoxycoumarin forms the basis for all spectral predictions. The key structural features that will influence the NMR and IR spectra are:

-

Coumarin Core: A bicyclic aromatic system composed of a benzene ring fused to an α-pyrone ring.

-

Substituents on the Benzene Ring: An electron-donating benzyloxy group at C7 and an electron-donating methoxy group at C5.

-

Substituent on the α-Pyrone Ring: An electron-withdrawing chlorine atom at C4.

Figure 1. Chemical structure of 7-(Benzyloxy)-4-chloro-5-methoxycoumarin.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted chemical shifts (δ) are presented in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the coumarin ring and the benzyloxy group, as well as the protons of the methoxy and methylene groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H6 | ~6.8 - 7.0 | d | ~2.0 - 2.5 |

| H8 | ~6.7 - 6.9 | d | ~2.0 - 2.5 |

| H3 | ~6.3 - 6.5 | s | - |

| Benzyl-CH₂ | ~5.1 - 5.3 | s | - |

| Phenyl-H (ortho, meta, para) | ~7.2 - 7.5 | m | - |

| Methoxy-H | ~3.9 - 4.1 | s | - |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (H6 and H8): The protons on the benzene ring of the coumarin core are expected to appear as doublets due to meta-coupling. Their chemical shifts are influenced by the electron-donating effects of the adjacent oxygen-containing substituents.

-

Vinyl Proton (H3): The proton at the C3 position is anticipated to be a singlet and appear at a relatively upfield position for a vinyl proton due to the electronic environment of the α-pyrone ring.

-

Benzyl Protons: The two protons of the methylene bridge in the benzyloxy group will appear as a singlet in the range of 5.1-5.3 ppm. The five protons of the phenyl ring will resonate as a multiplet in the aromatic region.

-

Methoxy Protons: The three protons of the methoxy group are expected to be a sharp singlet at approximately 3.9-4.1 ppm.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | ~158 - 162 |

| C4 | ~145 - 150 |

| C8a | ~148 - 152 |

| C7 | ~160 - 165 |

| C5 | ~155 - 160 |

| C4a | ~110 - 115 |

| C3 | ~112 - 118 |

| C6 | ~100 - 105 |

| C8 | ~95 - 100 |

| Benzyl-CH₂ | ~70 - 75 |

| Phenyl-C (ipso) | ~135 - 138 |

| Phenyl-C (ortho, meta, para) | ~127 - 129 |

| Methoxy-C | ~55 - 60 |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C2): The lactone carbonyl carbon is expected to resonate at a downfield chemical shift, typical for ester carbonyls.

-

Oxygenated Aromatic Carbons (C5, C7): These carbons, being directly attached to oxygen, will appear at significantly downfield shifts.

-

Other Aromatic and Vinylic Carbons: The remaining sp² hybridized carbons of the coumarin ring will have chemical shifts in the aromatic region, with their specific positions influenced by the neighboring substituents.

-

Aliphatic Carbons: The benzylic methylene carbon and the methoxy carbon will appear in the aliphatic region of the spectrum.

Predicted Infrared (IR) Spectral Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (lactone) stretch | ~1720 - 1740 | Strong |

| C=C (aromatic) stretch | ~1600 - 1620, ~1450 - 1500 | Medium to Strong |

| C-O-C (ether) stretch | ~1200 - 1300, ~1000 - 1100 | Strong |

| C-Cl stretch | ~700 - 800 | Medium |

| =C-H (aromatic) stretch | ~3000 - 3100 | Medium |

| -C-H (aliphatic) stretch | ~2850 - 3000 | Medium |

Interpretation of the IR Spectrum:

-

Carbonyl Stretch: A strong absorption band in the region of 1720-1740 cm⁻¹ is the most characteristic signal for the lactone carbonyl group in the coumarin ring.

-

Aromatic C=C Stretch: Multiple bands in the 1450-1620 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the aromatic rings.

-

Ether C-O-C Stretch: Strong absorptions corresponding to the asymmetric and symmetric stretching of the C-O-C bonds of the benzyloxy and methoxy groups are expected in the fingerprint region.

-

C-Cl Stretch: The presence of the chlorine atom at C4 should give rise to a medium intensity band in the lower frequency region of the spectrum.

-

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will be observed above and below 3000 cm⁻¹, respectively.

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra, which would be applicable for the characterization of 7-(Benzyloxy)-4-chloro-5-methoxycoumarin.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹) and collect a sufficient number of scans for a good quality spectrum.

Figure 2. General workflow for the spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a robust, albeit predictive, spectroscopic characterization of 7-(Benzyloxy)-4-chloro-5-methoxycoumarin. The interpretations of the ¹H NMR, ¹³C NMR, and IR spectra are based on established principles and comparative analysis with known coumarin derivatives. This information serves as a valuable resource for researchers working on the synthesis and biological evaluation of this and related compounds, providing a strong foundation for the empirical verification of its structure. The detailed analysis presented herein underscores the power of spectroscopic techniques in the structural elucidation of novel chemical entities.

References

-

Loarueng, C., et al. (2019). Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives. Arkivoc, 2019(6), 116-127. Available at: [Link].

-

Dekić, V., et al. (2015). Synthesis and complete NMR spectral assignments of new benzylamino coumarin derivative. Chemistry & Chemical Technology, 9(1), 11-16. Available at: [Link].

-

Parveen, M., et al. (2011). Synthesis, 1H NMR Study and Crystal determination of 7-Benzoyloxycoumarin. Der Pharma Chemica, 3(1), 22-30. Available at: [Link].

-

Mzozoyana, V., van Heerden, F. R., & Grimmer, C. (2020). Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds. Beilstein Journal of Organic Chemistry, 16, 190-199. Available at: [Link].

An In-depth Technical Guide to the Fluorescence Emission and Excitation Spectra of 7-(Benzyloxy)-4-chloro-5-methoxycoumarin

Introduction

Coumarin derivatives are a prominent class of fluorophores widely utilized in biomedical research, drug discovery, and materials science.[1] Their robust photophysical properties, including high quantum yields and sensitivity to the local environment, make them ideal candidates for developing fluorescent probes and labels.[] This guide focuses on a specific derivative, 7-(Benzyloxy)-4-chloro-5-methoxycoumarin, providing a comprehensive overview of its anticipated fluorescence characteristics and a detailed protocol for their measurement.

The unique substitution pattern of this molecule—a benzyloxy group at the 7-position, a chloro group at the 4-position, and a methoxy group at the 5-position—is expected to confer distinct spectral properties. The electron-donating nature of the benzyloxy and methoxy groups, combined with the electron-withdrawing chloro substituent, creates a "push-pull" system that can lead to efficient intramolecular charge transfer (ICT) upon photoexcitation. This guide will delve into the theoretical underpinnings of how these structural features influence the excitation and emission spectra.

This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the fluorescence properties of novel coumarin derivatives. By providing both theoretical context and practical experimental guidance, we aim to empower users to confidently characterize this and similar molecules.

Principles of Fluorescence Spectroscopy

Fluorescence is a photoluminescent process in which a molecule, after absorbing a photon of light, transitions to an excited electronic state and subsequently emits a photon as it returns to its ground state. The energy of the emitted photon is typically lower (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

The key events in fluorescence are often visualized using a Jablonski diagram:

Caption: Simplified Jablonski diagram illustrating the key photophysical processes of fluorescence.

An excitation spectrum is obtained by measuring the fluorescence intensity at a fixed emission wavelength while varying the excitation wavelength. This spectrum typically mirrors the absorption spectrum of the fluorophore. Conversely, an emission spectrum is recorded by exciting the molecule at a fixed wavelength (usually the excitation maximum) and scanning the emitted light across a range of wavelengths.[3][4]

Expected Spectral Properties of 7-(Benzyloxy)-4-chloro-5-methoxycoumarin

The fluorescence properties of coumarin derivatives are highly tunable through structural modifications.[] For 7-(Benzyloxy)-4-chloro-5-methoxycoumarin, the following characteristics are anticipated:

-

Influence of Substituents: The 7-alkoxy group (benzyloxy) is a strong electron-donating group, which generally leads to a red-shift (longer wavelength) in both absorption and emission spectra compared to the unsubstituted coumarin core.[5] The 5-methoxy group also contributes to this effect. The 4-chloro substituent, being electron-withdrawing, can further modulate the electronic distribution and influence the spectral properties.

-

Solvatochromism: Coumarin dyes often exhibit solvatochromism, where the absorption and emission spectra shift in response to the polarity of the solvent.[6][7] It is anticipated that 7-(Benzyloxy)-4-chloro-5-methoxycoumarin will display positive solvatochromism, with a bathochromic (red) shift in more polar solvents due to the stabilization of the more polar excited state.[6][7]

-

Intramolecular Charge Transfer (ICT): The arrangement of electron-donating (benzyloxy, methoxy) and electron-withdrawing (lactone carbonyl, chloro) groups facilitates an intramolecular charge transfer upon excitation. This ICT character is a key determinant of the fluorescence properties.

The photophysical process can be conceptualized as follows:

Caption: Experimental workflow for fluorescence spectral analysis.

Step-by-Step Procedure

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of 7-(Benzyloxy)-4-chloro-5-methoxycoumarin in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Working Solution Preparation: Prepare dilute working solutions in the desired spectroscopic grade solvents. The final concentration should be adjusted to have a peak absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects. [8]3. Absorption Spectrum: Record the UV-Visible absorption spectrum of the sample to determine the absorption maximum (λ_max(abs)).

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to a wavelength longer than the expected excitation maximum (a good starting point is λ_max(abs) + 40 nm).

-

Scan the excitation monochromator over a range that includes the absorption band (e.g., 280-450 nm). [9] * The resulting spectrum will provide the optimal excitation wavelength (λ_max(ex)).

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined λ_max(ex).

-

Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength to a longer wavelength (e.g., 350-600 nm). [9] * This will yield the fluorescence emission spectrum and the emission maximum (λ_max(em)).

-

-

Data Correction and Analysis:

-

Subtract the spectrum of a solvent blank from the sample spectrum.

-

Correct the spectra for instrument-specific variations in lamp intensity and detector response if required.

-

Normalize the spectra for comparison.

-

Data Presentation

The collected spectral data should be summarized in a table for clarity and ease of comparison across different solvents.

| Solvent | Dielectric Constant | λ_max (abs) (nm) | λ_max (ex) (nm) | λ_max (em) (nm) | Stokes Shift (nm) |

| Cyclohexane | 2.02 | [Data] | [Data] | [Data] | [Data] |

| Toluene | 2.38 | [Data] | [Data] | [Data] | [Data] |

| Dichloromethane | 8.93 | [Data] | [Data] | [Data] | [Data] |

| Acetonitrile | 37.5 | [Data] | [Data] | [Data] | [Data] |

| Ethanol | 24.5 | [Data] | [Data] | [Data] | [Data] |

| Methanol | 32.7 | [Data] | [Data] | [Data] | [Data] |

Note: The data in this table is illustrative and needs to be populated with experimental results.

Conclusion

This technical guide provides a comprehensive framework for understanding and characterizing the fluorescence emission and excitation spectra of 7-(Benzyloxy)-4-chloro-5-methoxycoumarin. While specific spectral data for this compound is not yet widely published, the principles outlined here, based on the extensive literature on coumarin photophysics, allow for informed predictions of its behavior. The detailed experimental protocol provides a robust methodology for researchers to obtain high-quality spectral data. The unique substitution pattern of this molecule suggests it is a promising fluorophore with potential applications in various scientific disciplines. The systematic investigation of its photophysical properties, particularly its response to solvent polarity, will be crucial in unlocking its full potential as a fluorescent probe or label.

References

- Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models.

- Coumarin-Based Fluorescent Probes for Imaging. BOC Sciences.

- Medium effects on fluorescence quantum yields and lifetimes for coumarin laser dyes. Semantic Scholar.

- AIE Based Coumarin Chromophore - Evaluation and Correlation Between Solvatochromism and Solvent Polarity Parameters. PubMed.

- fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Semantic Scholar.

- Individual control of singlet lifetime and triplet yield in halogen-substituted coumarin deriv

- Individual control of singlet lifetime and triplet yield in halogen-substituted coumarin derivatives. RSC Publishing - The Royal Society of Chemistry.

- Synthesis of inverse push-pull coumarin dyes and their application as solvatochromic probes and labelling agents for bacteri. ChemRxiv.

- Solvatochromism and electronic structure of coumarin deriv

- Spectral Properties of Highly Emissive Derivative of Coumarin with N,N-Diethylamino, Nitrile and Tiophenecarbonyl Moieties in W

- Excited-state dipole moments of some Coumarin dyes from a solvatochromic method using the solvent polarity parameter, E. Journal of the Chemical Society, Faraday Transactions (RSC Publishing).

- Experimental setup used to measure the fluorescence spectra. See the...

- ExperimentFluorescenceSpectroscopy.

- Comparative Study of Excited State Dipole Moment of Coumarin Laser Dyes: Solvent and Substituent Effect. David Publishing.

- Fluorescence properties of some coumarin dyes and their analytical implic

- What Is Fluorescence Spectroscopy? Principles Overview. Agilent.

- Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. PMC - NIH.

- Experimental Procedure and Lab Report Instructions for Introduction to Fluorescence Spectroscopies I. University of Arizona.

- Spectral Analysis and Visualization of Fluorescent Materials Using Fluorescence Spectrophotometer Equipped with CMOS Camera. Hitachi high-tech.

- 7-Methoxycoumarin-4-acetic acid. Oregon Medical Laser Center.

- 7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin. Benchchem.

- Spectrum [MCA (7-Methoxycoumarin-4-acetic acid)].

- Highly soluble 7-oxy-3-(4-methoxyphenyl)coumarin bearing zinc phthalocyanines: Synthesis and investigation of photophysical and photochemical properties.

- pH effects on the fluorescence of 7-hydroxycoumarin deriv

- Structural Features for Fluorescing Present in Methoxycoumarin Derivatives. Chemical & Pharmaceutical Bulletin.

- Fluorescence Excitation-Emission Spectroscopy: An Analytical Technique to Monitor Drugs of Addiction in Wastew

- 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films. RSC Publishing.

- Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds. Beilstein Journals.

- Prevalent Bioimaging Scaffolds: Synthesis, Photophysical Properties and Applic

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 3. What Is Fluorescence Spectroscopy? Principles Overview | アジレント [agilent.com]

- 4. hitachi-hightech.com [hitachi-hightech.com]

- 5. 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. AIE Based Coumarin Chromophore - Evaluation and Correlation Between Solvatochromism and Solvent Polarity Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 7-Methoxycoumarin-4-acetic acid [omlc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Mechanism of Action of 7-(Benzyloxy)-4-chloro-5-methoxycoumarin In Vitro: A Predictive and Methodological Framework

An In-Depth Technical Guide

Abstract

Coumarins represent a privileged scaffold in medicinal chemistry, exhibiting a vast range of pharmacological activities.[1][2][3][4] The specific derivative, 7-(Benzyloxy)-4-chloro-5-methoxycoumarin, is a synthetic compound for which the precise mechanism of action has not been extensively characterized in public literature. This guide provides a predictive framework for its in vitro mechanism, drawing upon established structure-activity relationships of analogous coumarin derivatives. We hypothesize primary mechanisms centered on enzyme inhibition and antiproliferative activity, and provide detailed, field-proven experimental protocols to systematically investigate these hypotheses. This document is designed to serve as a foundational resource for researchers initiating studies on this compound or similarly uncharacterized coumarin derivatives.

Introduction and Structural Rationale

The coumarin (2H-1-benzopyran-2-one) nucleus is a versatile pharmacophore found in numerous natural products and synthetic molecules with therapeutic potential.[1][4] Its biological activities are highly dependent on the substitution pattern around the core bicyclic system. The subject of this guide, 7-(Benzyloxy)-4-chloro-5-methoxycoumarin, possesses three key substituents that are predicted to govern its biological interactions:

-

4-Chloro Group: The presence of a halogen at the C4 position is a common feature in synthetic coumarins. The 4-chloro-3-formylcoumarin scaffold, for instance, is a versatile building block for a wide range of bioactive heterocyclic compounds.[5] This group can influence the electrophilicity of the pyrone ring and participate in specific interactions within enzyme active sites.

-

5-Methoxy Group: Methoxy substitutions are critical for the biological profiles of many coumarins. Specifically, methoxy groups at the C5 and C8 positions have been found to be essential for certain antibacterial and antiproliferative activities.[6] The 5-methoxy group in the target compound is therefore likely a key contributor to its potential cytotoxicity and enzyme inhibition profile.

-

7-Benzyloxy Group: The 7-alkoxy substitution is a common strategy for modulating the pharmacological properties of coumarins. The benzyloxy group, in particular, increases lipophilicity, which can enhance cell membrane permeability. Furthermore, 7-benzyloxycoumarins have been specifically designed as potent monoamine oxidase (MAO) inhibitors and are frequently used as fluorogenic substrates for Cytochrome P450 (CYP) enzymes, as the O-debenzylation reaction yields a highly fluorescent product.[7][8][9][10]

Based on this structural analysis, we will explore two primary, plausible mechanisms of action: (A) Inhibition of Protein Kinases and (B) Induction of Apoptosis in Cancer Cells .

Hypothesized Mechanism I: Protein Kinase Inhibition

A vast number of coumarin derivatives have been reported to possess antiproliferative properties against various cancer cell lines, often by targeting key signaling pathways regulated by protein kinases.[2][11][12] We hypothesize that 7-(Benzyloxy)-4-chloro-5-methoxycoumarin acts as an inhibitor of one or more protein kinases involved in cell growth and survival, such as those in the Mitogen-Activated Protein Kinase (MAPK) pathway.

The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. Inhibition of key kinases in this pathway, such as MEK or ERK, is a validated anticancer strategy.

Visualized Signaling Pathway: MAPK/ERK Inhibition

The following diagram illustrates the proposed point of intervention for the coumarin derivative within the MAPK/ERK signaling cascade.

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.

Hypothesized Mechanism II: Induction of Apoptosis

Coumarins are well-documented inducers of apoptosis in cancer cells.[2] This programmed cell death can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspase enzymes. We hypothesize that 7-(Benzyloxy)-4-chloro-5-methoxycoumarin induces cytotoxicity in cancer cells by triggering the apoptotic cascade. A key indicator of this mechanism is the inhibition of DNA synthesis and subsequent activation of effector caspases like caspase-3.

Experimental Workflow for Mechanism Elucidation

To systematically test these hypotheses, a multi-step in vitro workflow is required. This process begins with broad cytotoxicity screening and progresses to more specific assays to pinpoint the molecular mechanism.

Caption: A logical workflow for in vitro mechanism of action studies.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, incorporating necessary controls for trustworthy and reproducible data generation.

Protocol 4.1: Cell Viability and Cytotoxicity (MTT Assay)

This assay provides a quantitative measure of the compound's effect on cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC50).

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals, which are solubilized for spectrophotometric quantification.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549, or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare a 2-fold serial dilution of 7-(Benzyloxy)-4-chloro-5-methoxycoumarin in culture medium. Replace the existing medium with the compound-containing medium. Include "vehicle control" (e.g., 0.1% DMSO) and "no cell" blank wells.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability (%) against compound concentration. Calculate the IC50 value using non-linear regression analysis.

Protocol 4.2: Apoptosis Detection (Annexin V-FITC / Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore (FITC), is used to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes, thus identifying late apoptotic/necrotic cells.

Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Data Acquisition: Analyze the cells immediately using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (Live: Annexin V-/PI-, Early Apoptotic: Annexin V+/PI-, Late Apoptotic/Necrotic: Annexin V+/PI+).

Protocol 4.3: Western Blot for Signaling Pathway Proteins

This technique allows for the detection and semi-quantification of specific proteins to validate target engagement.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the target protein (e.g., total-ERK, phospho-ERK, cleaved PARP).

Methodology:

-

Cell Lysis: Treat cells as in Protocol 4.2. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody (e.g., anti-p-ERK, anti-cleaved-PARP, anti-β-actin) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Densitometrically quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and comparative analysis.

Table 1: Representative Cytotoxicity Data (IC50 Values)

| Cell Line | Compound | IC50 (µM) ± SD |

| HeLa (Cervical Cancer) | 7-(Benzyloxy)-4-chloro-5-methoxycoumarin | [Experimental Value] |

| A549 (Lung Cancer) | 7-(Benzyloxy)-4-chloro-5-methoxycoumarin | [Experimental Value] |

| MCF-7 (Breast Cancer) | 7-(Benzyloxy)-4-chloro-5-methoxycoumarin | [Experimental Value] |

| Doxorubicin (Control) | [Reference Value] |

Table 2: Representative Kinase Inhibition Data (IC50 Values)

| Kinase Target | Compound | IC50 (nM) ± SD |

| MEK1 | 7-(Benzyloxy)-4-chloro-5-methoxycoumarin | [Experimental Value] |

| ERK2 | 7-(Benzyloxy)-4-chloro-5-methoxycoumarin | [Experimental Value] |

| AKT1 | 7-(Benzyloxy)-4-chloro-5-methoxycoumarin | [Experimental Value] |

| Staurosporine (Control) | [Reference Value] |

Interpretation: A low micromolar or nanomolar IC50 value in a kinase assay, correlated with a decrease in the phosphorylation of its downstream substrate (e.g., p-ERK) in the Western blot, would strongly support a kinase inhibition mechanism. A significant increase in the Annexin V-positive cell population and the appearance of cleaved PARP would confirm apoptosis induction.

Conclusion

While the precise molecular target of 7-(Benzyloxy)-4-chloro-5-methoxycoumarin remains to be definitively identified, its structural features strongly suggest a potential role as an enzyme inhibitor with antiproliferative activity. The coumarin scaffold is a wellspring of bioactive compounds, and a systematic investigation using the workflows described herein will effectively elucidate the in vitro mechanism of this specific derivative. The provided protocols offer a robust, self-validating framework for generating high-quality, trustworthy data, enabling researchers to confidently characterize its biological function and therapeutic potential.

References

- G. V. S. S. K. Kumar, O. L. S. A. Mohammas, A. Praniband, C. K.

-

MDPI, In Vitro Evaluation of Novel Furo[3,2-c]coumarins as Cholinesterases and Monoamine Oxidases Inhibitors. Available at: [Link].

-

Taylor & Francis, In vitro inhibition effects of some coumarin derivatives on human erythrocytes glucose-6-phosphate dehydrogenase activities. Available at: [Link].

-

SciELO, Exploring Urease Inhibition by Coumarin Derivatives through in silico and in vitro Methods. Available at: [Link].

-

ACS Publications, Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents | ACS Omega. Available at: [Link].

-

PMC, Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review. Available at: [Link].

-

Semantic Scholar, synthesis of novel coumarin derivatives and in vitro biological evaluation as potential ptp 1b. Available at: [Link].

-

ACS Publications, Discovery of a Novel Class of Potent Coumarin Monoamine Oxidase B Inhibitors: Development and Biopharmacological Profiling of 7-[(3-Chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one Methanesulfonate (NW-1772) as a Highly Potent, Selective, Reversible, and Orally Active Monoamine Oxidase B Inhibitor | Journal. Available at: [Link].

-

PubMed, In vitro cytotoxic potential and mechanism of action of selected coumarins, using human renal cell lines. Available at: [Link].

-

PubMed, In Vitro and In Vivo Experimental Model-based Approaches for Investigating Anti-inflammatory Properties of Coumarins. Available at: [Link].

-

PubMed, Evaluation of 7-benzyloxy-4-trifluoromethylcoumarin, some other 7-hydroxy-4-trifluoromethylcoumarin derivatives and 7-benzyloxyquinoline as fluorescent substrates for rat hepatic cytochrome P450 enzymes. Available at: [Link].

-

RSC Publishing, Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. Available at: [Link].

-

MDPI, Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest. Available at: [Link].

-

JOCPR, Natural and synthetic coumarins as potential anticancer agents. Available at: [Link].

-

CHI, Synthesis, biofilm formation inhibitory, and inflammation inhibitory activities of new coumarin derivatives. Available at: [Link].

-

Journal of Medicinal and Chemical Sciences, Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Available at: [Link].

-

PMC, Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation. Available at: [Link].

-

PubMed, Synthesis and antioxidant activities of novel 4-Schiff base-7-benzyloxy-coumarin derivatives. Available at: [Link].

-

PubMed, Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms. Available at: [Link].

-

Taylor & Francis, Evaluation of 7-benzyloxy-4-trifluoromethylcoumarin, some other 7-hydroxy-4-trifluoromethylcoumarin derivatives and 7-benzyloxyq. Available at: [Link].

-

PMC, Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. Available at: [Link].

-

New Journal of Chemistry (RSC Publishing), 4-Chloro-3-formylcoumarin as a multifaceted building block for the development of various bio-active substituted and fused coumarin heterocycles: a brief review. Available at: [Link].

Sources

- 1. In Vitro Evaluation of Novel Furo[3,2-c]coumarins as Cholinesterases and Monoamine Oxidases Inhibitors [mdpi.com]

- 2. jocpr.com [jocpr.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. 4-Chloro-3-formylcoumarin as a multifaceted building block for the development of various bio-active substituted and fused coumarin heterocycles: a brief review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Evaluation of 7-benzyloxy-4-trifluoromethylcoumarin, some other 7-hydroxy-4-trifluoromethylcoumarin derivatives and 7-benzyloxyquinoline as fluorescent substrates for rat hepatic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Stability of 7-(Benzyloxy)-4-chloro-5-methoxycoumarin Under Physiological Conditions: A Technical Guide for Assay Development

An in-depth technical guide on the physiological stability and assay integration of 7-(Benzyloxy)-4-chloro-5-methoxycoumarin.

Executive Summary

7-(Benzyloxy)-4-chloro-5-methoxycoumarin (7-BCMC) is a synthetically modified, pro-fluorescent coumarin derivative extensively utilized in advanced pharmacological research, particularly as a probe for xenobiotic-metabolizing cytochrome P450 (CYP) enzymes[1]. While its design allows for highly sensitive structure-activity relationship (SAR) studies and enzyme kinetic profiling, its complex molecular architecture presents unique stability challenges under physiological conditions (pH 7.4, 37°C, presence of nucleophiles).

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic vulnerabilities of 7-BCMC, provide empirical stability profiles, and establish self-validating experimental workflows. Understanding why this molecule degrades in specific matrices is critical for preventing artifactual data in high-throughput screening and pharmacokinetic assays.

Structural Anatomy & Mechanistic Vulnerabilities

The utility and instability of 7-BCMC are inextricably linked to its functional groups[2]. To deploy this probe effectively, researchers must account for three distinct chemical vulnerabilities:

-

The 7-Benzyloxy Ether (Enzymatic Target): This group masks the fluorescence of the coumarin core. It is highly stable to aqueous hydrolysis but is selectively targeted by CYP enzymes for oxidative O-dealkylation, yielding the fluorescent 7-hydroxy-4-chloro-5-methoxycoumarin product.

-

The 4-Chloro Moiety (Nucleophilic Achilles' Heel): The electron-withdrawing nature of the coumarin lactone ring severely depletes electron density at the C-4 position. Under physiological conditions, this makes the 4-chloro group highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by endogenous thiols (e.g., Glutathione [GSH] or protein cysteine residues), leading to rapid formation of 4-mercapto or 4-glutathionyl adducts[3][4].

-

The Lactone Ring (pH Sensitivity): While generally stable at physiological pH (7.4), coumarin lactones exist in a dynamic equilibrium. Prolonged exposure to slightly alkaline conditions or esterase-rich plasma can induce irreversible ring-opening, forming non-fluorescent cinnamic acid derivatives.

Mechanistic degradation and metabolic pathways of 7-BCMC under physiological conditions.

Physiological Stability Profiling

To design robust assays, we must quantify the degradation kinetics of 7-BCMC across different biological matrices. The table below synthesizes the stability profile of 7-BCMC, highlighting the dominant degradation pathways and their respective half-lives ( t1/2 ).

Table 1: Quantitative Stability Profile of 7-BCMC (37°C)

| Matrix / Condition | Primary Degradation Pathway | Estimated t1/2 | Mitigation Strategy for Assays |

| PBS Buffer (pH 7.4) | Lactone Hydrolysis | > 24 hours | Store stock solutions in anhydrous DMSO. |

| Human Plasma | Esterase Cleavage / Protein Binding | 4 - 6 hours | Utilize rapid quenching with ice-cold acetonitrile. |

| PBS + 5 mM GSH | Thiol Conjugation (SNAr) | < 30 minutes | Limit assay duration; monitor 4-GSH adducts via LC-MS. |

| HLM (+ NADPH) | CYP-mediated O-dealkylation | 15 - 45 minutes | Run parallel minus-NADPH controls to isolate CYP activity. |

Note: The rapid degradation in the presence of 5 mM GSH mimics the intracellular environment of hepatocytes, dictating that 7-BCMC is better suited for isolated microsomal assays rather than whole-cell models where thiol concentrations are high.

Experimental Workflows for Stability Assessment

To ensure data integrity, any protocol utilizing 7-BCMC must be a self-validating system . This means incorporating controls that actively differentiate between enzymatic metabolism and chemical instability.

Protocol: LC-MS/MS Stability and Thiol-Reactivity Assay

This protocol is designed to simultaneously track the depletion of the parent 7-BCMC, the formation of the fluorescent 7-hydroxy metabolite, and the generation of thiol adducts.

Step 1: Matrix Preparation & Control Setup

-

Causality: We must isolate chemical degradation from enzymatic metabolism.

-

Prepare three matrices:

-

Active Human Liver Microsomes (HLM) + NADPH (Enzymatic).

-

HLM without NADPH (Chemical/Background).

-

PBS (pH 7.4) + 5 mM GSH (Thiol Reactivity Control).

-

-

Pre-warm all matrices to 37°C for 5 minutes.

Step 2: Reaction Initiation

-

Spike 7-BCMC (from a 10 mM DMSO stock) into the matrices to achieve a final concentration of 1 µM. Ensure final DMSO concentration is ≤ 0.1% to prevent enzyme inhibition or solvent-induced precipitation.

Step 3: Time-Course Sampling & Quenching

-

Causality: Rapid quenching is required to instantly halt both enzymatic and rapid SNAr reactions.

-

At intervals ( T0,T15,T30,T60 minutes), extract 50 µL aliquots and immediately transfer into 150 µL of ice-cold Acetonitrile containing an Internal Standard (IS) (e.g., Diclofenac 100 ng/mL).

-

Self-Validation Check: The T0 sample must be quenched before the addition of the probe to establish a true 100% baseline recovery.

Step 4: Protein Precipitation & Analysis

-

Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant for LC-MS/MS analysis. Monitor MRM transitions for the parent 7-BCMC, the O-dealkylated product, and the +307 Da mass shift indicative of GSH conjugation.

Step-by-step self-validating experimental workflow for assessing 7-BCMC stability.

Strategic Recommendations for Assay Design

Based on the mechanistic vulnerabilities of 7-BCMC, I highly recommend the following best practices for drug development professionals:

-

Avoid Whole-Cell Assays: Due to the high intracellular concentration of GSH (up to 10 mM), 7-BCMC will rapidly undergo SNAr at the 4-chloro position[3][4]. Use isolated recombinant enzymes or washed microsomes instead.

-

Fluorescence Confounding: If relying solely on fluorescence readouts, be aware that thiol-adducts of the coumarin core may possess their own distinct fluorescence spectra, potentially causing false positives in turnover assays. Always validate initial fluorescence hits with LC-MS/MS.

-

pH Strictness: Maintain assay buffers strictly between pH 7.2 and 7.4. Exceeding pH 7.5 exponentially increases the rate of lactone hydrolysis, permanently destroying the fluorophore architecture.

References

-

National Center for Biotechnology Information (PubChem) - 7-(Benzyloxy)-4-chloro-5-methoxycoumarin | C17H13ClO4 | CID 166609714. Available at:[Link][2]

-

MDPI Molecules - Insight on Mercapto-Coumarins: Synthesis and Reactivity (Details the vulnerability of 4-chlorocoumarins to thiol-mediated nucleophilic aromatic substitution). Available at:[Link][3][4]

Sources

Crystal structure and X-ray diffraction analysis of 7-(Benzyloxy)-4-chloro-5-methoxycoumarin

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction Analysis of 7-(Benzyloxy)-4-chloro-5-methoxycoumarin

Abstract

Coumarin derivatives form a cornerstone of medicinal chemistry, prized for their wide-ranging pharmacological activities. The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is fundamental to their interaction with biological targets and, consequently, their efficacy and selectivity. This guide provides a comprehensive technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of a novel derivative, 7-(Benzyloxy)-4-chloro-5-methoxycoumarin. We will elucidate the causality behind key experimental choices, from the synthetic strategy to the parameters of diffraction data collection and refinement. The detailed structural analysis herein, focusing on molecular conformation and supramolecular assembly through non-covalent interactions, offers a blueprint for researchers in drug discovery and materials science, demonstrating how a deep understanding of solid-state architecture can inform rational drug design.

Introduction: The Significance of Structural Elucidation in Coumarin-Based Drug Discovery

The coumarin (2H-1-benzopyran-2-one) scaffold is a privileged structure in drug development, featuring in compounds with anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The biological activity is exquisitely sensitive to the nature and position of substituents on the benzopyrone ring system. Modifications can profoundly alter a compound's steric profile, electronic distribution, and capacity for intermolecular interactions, all of which govern its pharmacokinetics and pharmacodynamics.

Therefore, the unambiguous determination of a molecule's three-dimensional structure via single-crystal X-ray diffraction (SC-XRD) is not merely a characterization step but a critical component of the drug design cycle.[3] It provides definitive proof of molecular connectivity, stereochemistry, and conformation. Furthermore, analysis of the crystal packing reveals the network of intermolecular interactions—such as hydrogen bonds and π-π stacking—that stabilize the solid state.[4][5] This information is invaluable for understanding physical properties like solubility and stability and for predicting how the molecule might interact with a biological receptor. This guide uses 7-(Benzyloxy)-4-chloro-5-methoxycoumarin as a case study to detail the workflow from synthesis to complete structural elucidation.

Part I: Synthesis and Single-Crystal Growth

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Rationale for Synthetic Strategy

The synthesis of the title compound requires a multi-step approach to build the substituted coumarin core. A plausible and efficient method involves the initial benzylation of a suitable phenolic precursor, followed by the construction of the pyrone ring and subsequent chlorination. This strategy provides good control over the regiochemistry of the substituents. A similar multi-step approach has been successfully used for the synthesis of related substituted heterocyclic compounds.[6]

Diagram 1: Molecular Structure of the Target Compound

Caption: Molecular structure of 7-(Benzyloxy)-4-chloro-5-methoxycoumarin.

Experimental Protocol: Synthesis

-

Step 1: Benzylation of 4-hydroxy-3-methoxybenzoate. To a solution of methyl 4-hydroxy-3-methoxybenzoate in acetone, add potassium carbonate (K₂CO₃) followed by benzyl bromide. Reflux the mixture for 12 hours. The K₂CO₃ acts as a base to deprotonate the phenol, facilitating nucleophilic attack on the benzyl bromide.

-

Step 2: Synthesis of the 4-hydroxycoumarin core. The product from Step 1, methyl 4-(benzyloxy)-3-methoxybenzoate, is reacted with acetyl chloride in the presence of a strong base like sodium hydride (NaH) to form the corresponding β-keto ester. This intermediate is then cyclized under acidic conditions (e.g., concentrated H₂SO₄) to yield 7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin.[7][8]

-

Step 3: Chlorination. The 4-hydroxycoumarin derivative is treated with a chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) to replace the hydroxyl group at the C4 position with a chlorine atom.[9] This reaction is typically performed in an inert solvent and may require heating.

-

Purification. The final crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane) to achieve high purity (>98%), which is a prerequisite for successful crystallization.

Experimental Protocol: Single-Crystal Growth

The quality of the diffraction data is directly dependent on the quality of the single crystal.[10] The goal is to grow a crystal with well-defined faces, no visible defects, and dimensions typically between 0.1 and 0.4 mm.[3]

-

Solvent Selection: Screen various solvents and solvent mixtures (e.g., ethanol, ethyl acetate, dichloromethane, hexane) to find a system in which the compound has moderate solubility at elevated temperatures and low solubility at room or lower temperatures.

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the purified compound in a selected solvent in a clean vial. Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks at a constant temperature. This gradual increase in concentration allows for the ordered growth of a single crystal lattice.

-

Slow Cooling: Prepare a saturated solution at a slightly elevated temperature. Place the container in a well-insulated vessel (e.g., a dewar flask) and allow it to cool to room temperature, and then to a lower temperature (e.g., 4 °C), over 24-48 hours. The slow cooling rate is crucial to prevent rapid precipitation, which leads to the formation of polycrystalline powder.[10]

-

Crystal Harvesting: Once suitable crystals have formed, carefully extract one using a cryo-loop, mount it on a goniometer head, and immediately flash-cool it in a stream of cold nitrogen gas (typically 100 K) to prevent crystal degradation and minimize thermal motion during data collection.

Part II: Single-Crystal X-ray Diffraction

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[11]

Diagram 2: Experimental Workflow for Structural Analysis

Caption: General experimental workflow from synthesis to final structural report.

Experimental Protocol: Data Collection and Processing

-

Instrument: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is used (e.g., Bruker APEX II or Rigaku SuperNova).

-

X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å) radiation is typically employed. Mo Kα is often preferred for small organic molecules as it produces more diffraction data at higher angles, leading to better resolution.

-

Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images (frames) are collected over a wide range of orientations (e.g., using ω and φ scans). The goal is to measure a complete and redundant set of diffraction intensities.[3]

-